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Introduction
Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring

structure where a benzene ring is fused to a pyridine ring.[1][2] This scaffold is a cornerstone in

medicinal chemistry, often referred to as a "privileged scaffold" due to its presence in numerous

natural products, synthetic compounds, and FDA-approved drugs.[3][4][5] The structural and

electronic properties of the quinoline nucleus, combined with the versatility to modify its

substituents at various positions, allow for the development of derivatives with a vast array of

pharmacological activities.[3][6] Consequently, quinoline-based compounds have been

extensively investigated and developed as therapeutic agents for a multitude of diseases,

including cancer, microbial infections, and viral illnesses.[3][7][8]

This technical guide provides a comprehensive overview of the therapeutic potential of

quinoline derivatives, focusing on their anticancer, antimicrobial, and antiviral activities. It

includes quantitative data, detailed experimental protocols, and mechanistic diagrams to

facilitate further research and drug development efforts.
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The synthetic diversity of the quinoline scaffold has been a significant enabler of its broad

application in drug discovery.[1] Several classical methods and modern variations are

employed to construct the core quinoline ring system, which can then be further functionalized.

Common Synthetic Methodologies:

Skraup Synthesis: This is one of the oldest and most well-known methods, involving the

reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][9]

[10]

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses α,β-

unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.

[9][10]

Combes Synthesis: This method involves the acid-catalyzed reaction of anilines with β-

diketones.[9][10]

Friedländer Synthesis: This is a straightforward condensation reaction between a 2-

aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to

a carbonyl group.[3][10]

Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from isatin and a

carbonyl compound in the presence of a base.[11]

Gould-Jacobs Reaction: This multi-step reaction starts from an aniline and an

ethoxymethylenemalonic ester derivative to form substituted 4-hydroxyquinolines.[9]
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Caption: Generalized workflow for classical quinoline synthesis methods.

Anticancer Potential
Quinoline derivatives are a prominent class of compounds in oncology, with several exhibiting

potent antiproliferative activity through diverse mechanisms of action.[1][2][12] Many have

advanced into clinical trials, and some have been approved as anticancer drugs.[13][14]

Mechanisms of Action
Kinase Inhibition: A major strategy in modern cancer therapy is targeting protein kinases.

Quinoline derivatives have been developed as potent inhibitors of various kinases involved in

cancer progression, such as:

Src, FAK: A lead compound inhibited Src kinase with an IC50 of 0.87 µM, leading to cell

growth inhibition in breast cancer cell lines.[15]
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Pim-1 Kinase: This serine/threonine kinase is often upregulated in cancers. Several

quinoline derivatives have shown effective inhibition of Pim-1, inducing apoptosis and cell

cycle arrest.[15]

EGFR, PI3K/Akt/mTOR Pathway: Quinoline-chalcone hybrids have demonstrated potent

inhibition of Epidermal Growth Factor Receptor (EGFR) and key proteins in the

PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.[13]

VEGF Receptors: Several approved drugs with a quinoline core, like Lenvatinib and

Cabozantinib, function as multi-kinase inhibitors targeting Vascular Endothelial Growth

Factor (VEGF) receptors, thereby inhibiting angiogenesis.[16]

DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues, similar to

drugs like doxorubicin, can insert themselves between DNA base pairs, interfering with

replication and transcription.[2][15] They also act as inhibitors of topoisomerase I and II,

enzymes that are essential for managing DNA topology during cell division, leading to DNA

damage and cell death.[2][15][17]

Tubulin Polymerization Inhibition: Microtubules are crucial for forming the mitotic spindle

during cell division. Some quinoline derivatives bind to the colchicine binding site on tubulin,

inhibiting its polymerization.[13][18] This disrupts microtubule dynamics, causes cell cycle

arrest in the G2/M phase, and ultimately induces apoptosis.[17][18]
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
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Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of various quinoline derivatives against

different human cancer cell lines.

Compound/De
rivative

Cancer Cell
Line

Assay
Activity (IC₅₀ /
GI₅₀)

Reference

Quinoline-2-

carboxamide (5)
Prostate (PC-3) Cell Proliferation GI₅₀ = 1.29 µM [15]

Quinoline-

chalcone hybrid

(33)

Breast (MCF-7) EGFR Inhibition IC₅₀ = 37.07 nM [13]

Quinoline-

chalcone hybrid

(64)

Colon (Caco-2) Cytotoxicity IC₅₀ = 2.5 µM [13]

7-chloro-4-

quinolinylhydrazo

ne

Leukemia (HL-

60)
MTT Assay

IC₅₀ = 0.314

µg/cm³
[2]

Quinoline-

chalcone hybrid

(41)

Various Antiproliferative
IC₅₀ = 0.02-0.04

µM
[18]

Quinolyl

hydrazone (18j)

60 cell lines

(NCI)
Cytotoxicity

GI₅₀ = 0.33-4.87

µM
[19]

7-(4-

fluorobenzyloxy)

derivative (10g)

Various Antiproliferative IC₅₀ < 1.0 µM [20]

Ursolic acid-

quinoline analog

(57)

3 cell lines Cytotoxicity
IC₅₀ = 0.08-0.34

µM
[21]

Experimental Protocol: MTT Assay for Cytotoxicity
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This protocol provides a standard method for assessing the cytotoxic effect of quinoline

compounds on cancer cell lines.

Cell Culture:

Culture human cancer cells (e.g., MCF-7, HCT-116) in the recommended medium (e.g.,

DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-

streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Cell Seeding:

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

Seed the cells into a 96-well microplate at a density of approximately 5,000-10,000 cells

per well in 100 µL of medium.

Incubate the plate for 24 hours to allow for cell attachment.

Compound Treatment:

Prepare a stock solution of the test quinoline derivative in DMSO.

Create a series of dilutions of the compound in the culture medium. The final DMSO

concentration should not exceed 0.5%.

Remove the old medium from the wells and add 100 µL of the medium containing the

various concentrations of the test compound. Include a vehicle control (medium with

DMSO) and a positive control (e.g., Doxorubicin).

Incubate the plate for 48-72 hours.

MTT Addition and Incubation:

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) in phosphate-buffered saline (PBS).
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Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable

cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple

formazan crystals.

Formazan Solubilization and Measurement:

Carefully remove the medium from the wells.

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each

well to dissolve the formazan crystals.

Shake the plate gently for 15 minutes to ensure complete dissolution.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot a dose-response curve (percentage viability vs. compound concentration) and

determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%) using non-linear regression analysis.

Antimicrobial Potential
Quinoline derivatives have a long history as antimicrobial agents, with quinine being a famous

antimalarial.[10] Modern research has expanded their application to a wide range of

pathogens, including drug-resistant bacteria and fungi.[22][23]

Spectrum of Activity and Mechanisms
Antibacterial Activity:

Gram-Positive Bacteria: Numerous quinoline derivatives show potent activity against

multidrug-resistant Gram-positive strains like Methicillin-resistant Staphylococcus aureus

(MRSA), Vancomycin-Resistant Enterococci (VRE), and Clostridium difficile.[22][23] One
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study reported a compound with an MIC of 1.0 µg/mL against C. difficile, comparable to

Vancomycin.[22]

Gram-Negative Bacteria: While generally more challenging to target, certain quinoline

hybrids have been developed that show activity against Gram-negative bacteria like

Escherichia coli and Pseudomonas aeruginosa.[24]

Mycobacterium tuberculosis: The quinoline scaffold is central to the FDA-approved anti-

tuberculosis drug Bedaquiline, which inhibits mycobacterial ATP synthase.[25] Other

derivatives have shown submicromolar activity against both replicating and non-replicating

M. tuberculosis.[26]

Mechanism: A key mechanism for quinoline-based antibacterials is the inhibition of

bacterial DNA topoisomerases (gyrase and topoisomerase IV), similar to the action of

fluoroquinolones.[5][27]

Antifungal Activity: Quinoline-based hybrids have demonstrated notable activity against

opportunistic fungi. For example, quinoline-hydroxyimidazolium hybrids showed significant

efficacy against Cryptococcus neoformans with MIC values of 15.6 µg/mL.[25]
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Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected

quinoline derivatives against various microbial pathogens.

| Compound/Derivative | Pathogen | Activity (MIC) | Reference | | :--- | :--- | :--- | | Quinoline

Compound 6 | Clostridium difficile | 1.0 µg/mL |[22] | | Quinoline-isoxazole (7g) | Mycobacterium
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tuberculosis (replicating) | 0.77 µM |[26] | | Quinoline-isoxazole (13) | Mycobacterium

tuberculosis (replicating) | 0.95 µM |[26] | | Quinolyl hydrazone | Staphylococcus aureus | 6.25

µg/mL |[19] | | Quinolyl hydrazone | Escherichia coli | 6.25 µg/mL |[19] | | Hydroxyimidazolium

hybrid (7b) | Staphylococcus aureus | 2 µg/mL (5 µM) |[25] | | Hydroxyimidazolium hybrid (7b) |

Mycobacterium tuberculosis H37Rv | 10 µg/mL (24 µM) |[25] | | Hydroxyimidazolium hybrid

(7c/7d) | Cryptococcus neoformans | 15.6 µg/mL |[25] | | Quinolone hybrid (5d) |

Staphylococcus aureus | 0.125 µg/mL |[24] |

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound

against bacteria, following CLSI guidelines.

Preparation of Materials:

Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or appropriate broth (e.g., RPMI-

1640) for fungi.

Prepare a stock solution of the test quinoline compound (e.g., 1 mg/mL) in DMSO.

Use a sterile 96-well microtiter plate.

Compound Dilution:

Add 100 µL of sterile broth to all wells of the 96-well plate.

Add 100 µL of the compound stock solution to the first well and mix thoroughly.

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second,

and so on, down the plate. Discard 100 µL from the last well. This creates a range of

concentrations.

Include a positive control (broth with bacteria, no compound) and a negative control (broth

only).

Inoculum Preparation:
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From a fresh culture plate, pick several colonies of the test bacterium and suspend them

in sterile saline.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately

1.5 x 10⁸ CFU/mL).

Dilute this suspension in the appropriate broth to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL in the wells.

Inoculation and Incubation:

Add 10 µL of the standardized bacterial inoculum to each well (except the negative

control). The final volume in each well will be ~110 µL.

Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric

conditions (e.g., aerobic or anaerobic).

MIC Determination:

After incubation, determine the MIC by visual inspection. The MIC is the lowest

concentration of the compound that completely inhibits visible growth of the organism.

Optionally, a growth indicator like resazurin can be added, or the optical density (OD) can

be read with a plate reader to aid determination.

Antiviral Potential
The quinoline scaffold is present in well-known antiviral agents like chloroquine and

hydroxychloroquine and continues to be a source of new antiviral drug candidates.[28][29]

Spectrum of Activity and Mechanisms
Dengue Virus (DENV): Novel quinoline derivatives have shown dose-dependent inhibition of

DENV serotype 2 in the low and sub-micromolar range.[28][30] The mechanism appears to

involve the early stages of infection and impairment of the accumulation of the viral envelope

glycoprotein, without direct virucidal activity.[28][30][31]
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Human Immunodeficiency Virus (HIV): Certain quinoline derivatives have been investigated

as HIV inhibitors. Structure-activity relationship studies have shown that their activity is

related to the inhibition of HIV-1 reverse transcriptase.[32]

Influenza A Virus (IAV) and Respiratory Syncytial Virus (RSV): A series of novel quinoline

derivatives were synthesized and evaluated against IAV and RSV. One compound was found

to be 8.2-fold more potent than ribavirin against IAV, with an IC₅₀ of 1.87 µM, and appeared

to inhibit the virus's transcription and replication cycle.[33]

Zika Virus (ZIKV): 2,8-bis(trifluoromethyl)quinoline derivatives were screened for their ability

to inhibit ZIKV replication. Potent molecules were identified that were more effective than

mefloquine and chloroquine in reducing ZIKV RNA production.[29]

Quantitative Data: Antiviral Activity
Compound/De
rivative

Virus Assay
Activity (IC₅₀ /
EC₅₀)

Reference

Derivative 1ae
Influenza A Virus

(IAV)
Antiviral Assay IC₅₀ = 1.87 µM [33]

Derivative 1g

Respiratory

Syncytial Virus

(RSV)

Antiviral Assay IC₅₀ = 3.70 µM [33]

Derivative 141a Zika Virus (ZIKV) RNA Reduction EC₅₀ = 0.46 µM [29]

Derivative 142 Zika Virus (ZIKV) RNA Reduction EC₅₀ = 0.61 µM [29]

Mefloquine

(Reference)
Zika Virus (ZIKV) RNA Reduction EC₅₀ = 1.8 µM [29]

Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to quantify the effect of a compound on the production of

infectious virus particles.

Cell Seeding:
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Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for DENV) in 6-well

or 12-well plates. Incubate until cells are 95-100% confluent.

Virus Infection:

Prepare serial dilutions of the virus stock.

Wash the cell monolayer with PBS.

Infect the cells with a dilution of the virus calculated to produce about 50-100 plaques per

well. Allow the virus to adsorb for 1-2 hours at 37°C.

Compound Treatment and Overlay:

During the adsorption period, prepare an overlay medium. This is typically a semi-solid

medium (e.g., 2X MEM medium mixed with 1.6% carboxymethyl cellulose or low-melting-

point agarose).

Add various concentrations of the test quinoline compound to the overlay medium.

After adsorption, remove the virus inoculum and gently add 2-3 mL of the compound-

containing overlay medium to each well.

Incubation:

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form

(typically 3-10 days, depending on the virus). The semi-solid overlay prevents the virus

from spreading freely, so each infectious particle forms a localized zone of cell death or

cytopathic effect (CPE), known as a plaque.

Plaque Visualization and Counting:

After incubation, fix the cells with a solution like 10% formalin.

Remove the overlay and stain the cell monolayer with a staining solution, such as 0.1%

crystal violet in 20% ethanol. The stain will color the living cells, leaving the plaques (areas

of dead cells) as clear zones.
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Count the number of plaques in each well.

Data Analysis:

Calculate the percentage of plaque reduction for each compound concentration compared

to the untreated virus control.

Determine the IC₅₀ value, which is the concentration of the compound that reduces the

number of plaques by 50%.

Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of quinoline derivatives and

their biological activity is crucial for rational drug design.

For Dihydroorotate Dehydrogenase Inhibition (Anticancer): A study on quinoline carboxylic

acids identified three critical regions for activity:

C2 Position: Requires bulky, hydrophobic substituents.

C4 Position: Has a strict requirement for a carboxylic acid group.

Benzo Ring: Appropriate substitutions on this ring are necessary.[34]

For Antiproliferative Activity (Anticancer): A study on a series of quinoline derivatives found

that:

A large, bulky alkoxy substituent at the C7 position was beneficial.

An amino side chain at the C4 position facilitated activity.

The length of the alkylamino side chain was important, with two CH₂ units being optimal.

[20]

For Anti-TB Activity: In a series of quinoline-based compounds, the presence of an

isoxazole-containing side chain was found to be critical for potent activity against M.

tuberculosis.[26]
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For HIV-1 RT Inhibition: The activity of quinoline derivatives increases with the presence of

electron-withdrawing substituents at the C6 position of the quinoline ring.[32]

Key Pharmacophoric Features of Quinoline

Quinoline
Core

Position C2:
Bulky, hydrophobic groups

(Anticancer)

Position C4:
-COOH required (Anticancer)
Amino side chain (Anticancer)

Position C6:
Electron-withdrawing group

(Anti-HIV)

Position C7:
Bulky alkoxy group

(Anticancer)

Click to download full resolution via product page

Caption: Logical map of key structure-activity relationships on the quinoline scaffold.

FDA-Approved Quinoline-Based Drugs
The therapeutic success of the quinoline scaffold is underscored by the number of drugs

approved by the U.S. Food and Drug Administration (FDA) that contain this core moiety. In the

21st century alone, a significant number of new molecular entities (NMEs) based on quinoline

have been approved, particularly for cancer treatment.[14][35]
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Drug Name Year of FDA Approval Primary Therapeutic Use

Pitavastatin 2009 Anticholesterol

Bedaquiline 2012 Anti-Tuberculosis (MDR-TB)

Bosutinib 2012
Anticancer (Chronic

Myelogenous Leukemia)

Cabozantinib 2012
Anticancer (Thyroid, Kidney,

Liver Cancer)

Simeprevir 2013 Antiviral (Hepatitis C)

Lenvatinib 2015
Anticancer (Thyroid, Kidney

Cancer)

Neratinib 2017 Anticancer (Breast Cancer)

Tafenoquine 2018 Antimalarial

Capmatinib 2020
Anticancer (Non-Small Cell

Lung Cancer)

Tivozanib 2021
Anticancer (Renal Cell

Carcinoma)

Mitapivat 2022
Anemia (Pyruvate Kinase

Deficiency)

(Source:[14][16][35])

Conclusion
The quinoline scaffold is an undeniably vital motif in modern drug discovery, demonstrating a

remarkable breadth of biological activities.[4] Its derivatives have yielded potent anticancer,

antimicrobial, and antiviral agents by interacting with a wide range of molecular targets.[4] The

versatility of its core structure allows for extensive synthetic modification, enabling the fine-

tuning of pharmacological properties to enhance potency and reduce toxicity. The continued

exploration of this privileged scaffold, supported by rational design, innovative synthesis, and
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robust biological evaluation, holds significant promise for the development of next-generation

therapeutics to address pressing global health challenges.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Review on recent development of quinoline for anticancer activities - Arabian Journal of
Chemistry [arabjchem.org]

2. Comprehensive review on current developments of quinoline-based anticancer agents -
Arabian Journal of Chemistry [arabjchem.org]

3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and
its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

4. benchchem.com [benchchem.com]

5. Review of new quinoline compounds and their pharmacological effects. [wisdomlib.org]

6. nbinno.com [nbinno.com]

7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs
– a review - PMC [pmc.ncbi.nlm.nih.gov]

8. benthamdirect.com [benthamdirect.com]

9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline
and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs
– a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

11. iipseries.org [iipseries.org]

12. globalresearchonline.net [globalresearchonline.net]

13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review
- RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

15. ijmphs.com [ijmphs.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 19 Tech Support

https://www.benchchem.com/pdf/The_Diverse_Biological_Landscape_of_Quinoline_Derivatives_A_Technical_Guide_for_Drug_Discovery.pdf
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377330.html
https://www.benchchem.com/product/b077390?utm_src=pdf-custom-synthesis
https://arabjchem.org/review-on-recent-development-of-quinoline-for-anticancer-activities/
https://arabjchem.org/review-on-recent-development-of-quinoline-for-anticancer-activities/
https://arabjchem.org/comprehensive-review-on-current-developments-of-quinoline-based-anticancer-agents/
https://arabjchem.org/comprehensive-review-on-current-developments-of-quinoline-based-anticancer-agents/
https://www.orientjchem.org/vol39no3/from-molecules-to-medicine-the-remarkable-pharmacological-odyssey-of-quinoline-and-its-derivatives/
https://www.orientjchem.org/vol39no3/from-molecules-to-medicine-the-remarkable-pharmacological-odyssey-of-quinoline-and-its-derivatives/
https://www.benchchem.com/pdf/The_Diverse_Biological_Landscape_of_Quinoline_Derivatives_A_Technical_Guide_for_Drug_Discovery.pdf
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377330.html
https://www.nbinno.com/article/pharmaceutical-intermediates/quinoline-derivatives-drug-discovery-role-xk
https://pmc.ncbi.nlm.nih.gov/articles/PMC9231466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9231466/
https://www.benthamdirect.com/content/journals/mrmc/10.2174/1389557521666210210155908
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054321/
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02896d
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02896d
https://iipseries.org/assets/docupload/rsl2024BF870A8E402C39B.pdf
https://globalresearchonline.net/ijpsrr/v77-1/20.pdf
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra05594h
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra05594h
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2564-4559
http://www.ijmphs.com/index.php/IJMPHS/article/download/9/9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins
Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

17. benchchem.com [benchchem.com]

18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

19. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis,
characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

20. Design, synthesis, structure-activity relationships and mechanism of action of new
quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

21. tandfonline.com [tandfonline.com]

22. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC
[pmc.ncbi.nlm.nih.gov]

23. biointerfaceresearch.com [biointerfaceresearch.com]

24. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-
Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

25. mdpi.com [mdpi.com]

26. pubs.acs.org [pubs.acs.org]

27. pubs.acs.org [pubs.acs.org]

28. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 |
Semantic Scholar [semanticscholar.org]

29. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC
[pmc.ncbi.nlm.nih.gov]

30. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 -
PubMed [pubmed.ncbi.nlm.nih.gov]

31. researchgate.net [researchgate.net]

32. researchgate.net [researchgate.net]

33. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or
anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

34. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of
dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

35. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

To cite this document: BenchChem. [Therapeutic potential of quinoline scaffold compounds].
BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 19 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7571062/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571062/
https://www.benchchem.com/pdf/Application_of_Quinoline_Derivatives_in_the_Development_of_Anticancer_Agents_Application_Notes_and_Protocols.pdf
https://pdfs.semanticscholar.org/263a/2fc9c4f227e39f410aa13b1894f6c9051f8e.pdf
https://pubmed.ncbi.nlm.nih.gov/31718889/
https://pubmed.ncbi.nlm.nih.gov/31718889/
https://pubmed.ncbi.nlm.nih.gov/30496987/
https://pubmed.ncbi.nlm.nih.gov/30496987/
https://www.tandfonline.com/doi/full/10.1080/10406638.2022.2089177
https://pmc.ncbi.nlm.nih.gov/articles/PMC6084461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6084461/
https://biointerfaceresearch.com/wp-content/uploads/2021/11/20695837125.60786092.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6384568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6384568/
https://www.mdpi.com/2079-6382/8/4/239
https://pubs.acs.org/doi/abs/10.1021/jm900003c
https://pubs.acs.org/doi/10.1021/acsomega.2c06871
https://www.semanticscholar.org/paper/Antiviral-Activity-of-Novel-Quinoline-Derivatives-2-Guardia-Stephens/2ad8032804b3deb79b634cfbad52efbf2f90da76
https://www.semanticscholar.org/paper/Antiviral-Activity-of-Novel-Quinoline-Derivatives-2-Guardia-Stephens/2ad8032804b3deb79b634cfbad52efbf2f90da76
https://pmc.ncbi.nlm.nih.gov/articles/PMC7995244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7995244/
https://pubmed.ncbi.nlm.nih.gov/29547522/
https://pubmed.ncbi.nlm.nih.gov/29547522/
https://www.researchgate.net/publication/323811260_Antiviral_Activity_of_Novel_Quinoline_Derivatives_against_Dengue_Virus_Serotype_2
https://www.researchgate.net/publication/14021288_Structure-activity_relationships_in_quinoline_Reissert_derivatives_with_HIV-1_reverse_transcriptase_inhibitory_activity
https://pubmed.ncbi.nlm.nih.gov/33571829/
https://pubmed.ncbi.nlm.nih.gov/33571829/
https://pubmed.ncbi.nlm.nih.gov/2386542/
https://pubmed.ncbi.nlm.nih.gov/2386542/
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2564-4559
https://www.benchchem.com/product/b077390#therapeutic-potential-of-quinoline-scaffold-compounds
https://www.benchchem.com/product/b077390#therapeutic-potential-of-quinoline-scaffold-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b077390#therapeutic-potential-of-quinoline-scaffold-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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